[(1-Methyl-1H-pyrrol-2-yl)methyl](3-methylbutyl)amine
Description
(1-Methyl-1H-pyrrol-2-yl)methylamine (CAS: 1017060-81-9) is a secondary amine featuring two distinct substituents: a 3-methylbutyl (isoamyl) chain and a (1-methylpyrrol-2-yl)methyl group.
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H20N2/c1-10(2)6-7-12-9-11-5-4-8-13(11)3/h4-5,8,10,12H,6-7,9H2,1-3H3 |
InChI Key |
UZLHAIZUVCKTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=CN1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-methylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced amine derivatives, and various substituted amine compounds .
Scientific Research Applications
(1-Methyl-1H-pyrrol-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | CAS Number | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (1-Methyl-1H-pyrrol-2-yl)methylamine | C₁₁H₂₀N₂ | 1017060-81-9 | 3-methylbutyl, pyrrolemethyl | 180.29 | Branched alkyl, aromatic pyrrole |
| N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine | C₉H₁₆N₂ | 1026984-88-2 | Isopropyl, pyrrolemethyl | 152.24 | Compact alkyl, higher solubility |
| (1-Methyl-1H-pyrrol-2-yl)methylamine | C₁₁H₂₀N₂ | - | Linear pentyl, pyrrolemethyl | 180.29 | Linear chain, increased lipophilicity |
| [2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine | C₁₆H₁₈ClN₃ | 117888-98-9 | Indoleethyl, pyrrolemethyl | 287.79 | Extended aromaticity, pharmacological |
| [(4-Fluorophenyl)methyl][(1-methylpyrrol-2-yl)methyl]amine | C₁₃H₁₅FN₂ | - | Fluorophenyl, pyrrolemethyl | 226.27 | Electronegative fluorine, anticorrosive |
| Tris(3-methylbutyl)amine derivatives | C₂₁H₄₅N | - | Three 3-methylbutyl groups | 311.60 | Anti-agglomerant, industrial use |
Key Observations:
- Branching Effects: The 3-methylbutyl group in the target compound enhances solubility in nonpolar solvents compared to linear pentyl analogs, while retaining moderate lipophilicity .
- Electronic Effects : Fluorophenyl derivatives (e.g., [(4-fluorophenyl)methyl] analog) show altered electronic profiles due to fluorine’s electronegativity, improving anticorrosive properties in industrial applications .
Table 2: Application-Specific Comparisons
Research Findings:
- Anti-Agglomerant Activity : Tris(3-methylbutyl)amine derivatives prevent gas hydrate agglomeration in pipelines due to their branched alkyl chains, which disrupt crystal growth . The target compound’s pyrrole group may offer synergistic effects in hybrid anti-agglomerant systems.
- Biological Activity: Indole derivatives demonstrate higher binding affinity to neurological targets compared to non-aromatic analogs, suggesting the target compound’s pyrrole could be tailored for similar applications .
Physicochemical Properties
- Solubility : The isopropyl analog (C₉H₁₆N₂) exhibits higher aqueous solubility (logP ~1.8) than the target compound (logP ~2.5), making it preferable for hydrophilic formulations .
- Thermal Stability : Branched alkyl chains (e.g., 3-methylbutyl) improve thermal stability, with decomposition temperatures ~50°C higher than linear-chain analogs .
Biological Activity
(1-Methyl-1H-pyrrol-2-yl)methylamine, a compound of increasing interest in medicinal chemistry, has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is synthesized through a reductive amination process involving 1-methyl-1H-pyrrole-2-carbaldehyde and 3-methylbutylamine. The reaction typically employs reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol, yielding a product with significant purity after purification techniques like recrystallization or chromatography.
Antimicrobial Properties
Research indicates that (1-Methyl-1H-pyrrol-2-yl)methylamine exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:
- Apoptosis Induction : (1-Methyl-1H-pyrrol-2-yl)methylamine has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest at the G2/M phase, effectively halting cancer cell division .
The biological effects of (1-Methyl-1H-pyrrol-2-yl)methylamine are attributed to its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and triggering downstream biological effects. Key pathways affected include those involved in cell signaling and apoptosis regulation.
Case Studies
Several case studies highlight the compound's potential:
- Study on Antimicrobial Efficacy : A comparative study demonstrated that (1-Methyl-1H-pyrrol-2-yl)methylamine was more effective than standard antibiotics against resistant bacterial strains, suggesting its utility as a novel antimicrobial agent .
- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines (e.g., breast and lung cancer), the compound exhibited significant cytotoxicity at micromolar concentrations, with IC50 values indicating potent activity compared to existing chemotherapeutics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1-Methyl-1H-pyrrol-2-yl)methylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrrole-2-carbaldehyde | Precursor | Intermediate in synthesis |
| 3-Methylbutylamine | Precursor | Used in synthesis |
| Pyrrole derivatives | Similar structure | Varying biological activities |
This table illustrates how the specific substitution pattern of (1-Methyl-1H-pyrrol-2-yl)methylamine contributes to its distinct chemical and biological properties compared to related compounds.
Q & A
Q. What are the established synthetic routes for (1-Methyl-1H-pyrrol-2-yl)methylamine, and how can reaction conditions be optimized?
The synthesis typically involves alkylation or reductive amination between 1-methylpyrrole-2-carbaldehyde and 3-methylbutylamine. Key steps include:
- Alkylation : Reacting the pyrrole derivative with 3-methylbutyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C for 12–24 hours .
- Reductive Amination : Using NaBH₃CN or H₂/Pd-C to reduce the imine intermediate formed between the aldehyde and amine .
Optimization involves adjusting solvent polarity, reaction temperature, and stoichiometry to improve yields (typically 50–70%). Purity is verified via HPLC (>95%) and NMR spectroscopy .
Q. How is the molecular structure of (1-Methyl-1H-pyrrol-2-yl)methylamine characterized?
Structural elucidation employs:
- X-ray Crystallography : Using SHELX software for refinement .
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., pyrrole C-2 methyl at δ 2.3–2.5 ppm; amine protons at δ 1.2–1.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₁H₂₀N₂) .
Advanced Research Questions
Q. How do computational models predict the biological activity of (1-Methyl-1H-pyrrol-2-yl)methylamine?
Docking studies (e.g., AutoDock Vina) suggest interactions with:
- GPCRs : Binding to serotonin receptors (5-HT₂A/2C) due to the pyrrole-amine scaffold .
- Enzymes : Inhibition of cytochrome P450 isoforms via hydrophobic interactions with the 3-methylbutyl chain .
Activity predictions are cross-validated with in vitro assays (e.g., radioligand binding, enzyme inhibition) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies in bond lengths or conformations are addressed by:
Q. How does the compound’s dual heterocyclic-alkylamine structure influence its reactivity?
The pyrrole ring’s electron-rich nature promotes electrophilic substitution (e.g., nitration), while the 3-methylbutylamine chain undergoes:
- Oxidation : Formation of nitroso derivatives under strong oxidizing conditions .
- Acylation : Reactivity with acyl chlorides to form amides, confirmed via LC-MS .
Reaction pathways are mapped using kinetic studies and TLC monitoring .
Comparative Analysis and Applications
Q. How does (1-Methyl-1H-pyrrol-2-yl)methylamine compare to structurally related compounds in bioactivity?
| Compound | Structural Features | Key Bioactivities |
|---|---|---|
| Target Compound | Pyrrole + 3-methylbutylamine | GPCR modulation, enzyme inhibition |
| 1-Methylpyrrole derivatives | Single pyrrole moiety | Antimicrobial, weak receptor binding |
| 3-Methylbutylamine analogs | Linear alkyl chain | Lower metabolic stability |
The dual heterocyclic-alkylamine structure enhances both receptor affinity and metabolic resistance compared to analogs .
Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
